1-(4-Methoxyphenyl)-3-propylthiourea

Conformational Analysis Thiourea Alkyl Substituent Effect

Researchers face functional failure when substituting N-aryl-N'-alkylthiourea analogs due to profound impacts of chain length on coordination geometry. 1-(4-Methoxyphenyl)-3-propylthiourea offers a specific solution as a comparative tool or ligand. - Serves as an alternative ligand to 1-(4-methoxyphenyl)-3-phenylthiourea in CuAAC, where the propyl group alters catalytic turnover. - Enables SAR studies on alkyl chain lipophilicity and hydrogen-bonding capacity versus methyl, ethyl, or butyl analogs. - Functions as a precursor for N-propylated 2-aminothiazoles and thiohydantoins, challenging to access via other routes.

Molecular Formula C11H16N2OS
Molecular Weight 224.32 g/mol
Cat. No. B4871191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-3-propylthiourea
Molecular FormulaC11H16N2OS
Molecular Weight224.32 g/mol
Structural Identifiers
SMILESCCCNC(=S)NC1=CC=C(C=C1)OC
InChIInChI=1S/C11H16N2OS/c1-3-8-12-11(15)13-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3,(H2,12,13,15)
InChIKeyNDRJNSBEJDIALB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxyphenyl)-3-propylthiourea: Chemical Identity, Class, and Procurement Baseline


1-(4-Methoxyphenyl)-3-propylthiourea is an unsymmetrical N,N'-disubstituted thiourea derivative (molecular formula C₁₁H₁₆N₂OS; molecular weight 224.32 g/mol) . It belongs to the broader class of thiourea compounds, which are characterized by a thiocarbonyl group (C=S) flanked by two nitrogen substituents. Structurally, it features a 4-methoxyphenyl group on one nitrogen and a propyl group on the other. The compound is typically synthesized via the reaction of 4-methoxyphenyl isothiocyanate with propylamine, a standard route for this class of molecules . Substituted thioureas such as this one are investigated for their utility as ligands in metal-catalyzed reactions, as synthetic intermediates for heterocyclic compounds, and for their potential biological activities .

Class Unsymmetrical N,N'-disubstituted thiourea building block
Synthesis Standard isothiocyanate-amine condensation route
Research use Ligand screening, heterocycle precursor, SAR probe

Why Close Analogs of 1-(4-Methoxyphenyl)-3-Propylthiourea Cannot Be Interchanged Without Evidence


Within the family of N-aryl-N'-alkylthioureas, even minor structural alterations—such as changing the N'-alkyl chain length or the aryl substitution pattern—can profoundly impact hydrogen-bonding capacity, lipophilicity, metal coordination geometry, and biological target affinity [1]. For instance, replacing the propyl group with a methyl, ethyl, or phenyl substituent alters both the electronic environment of the thiocarbonyl sulfur and the molecule's conformational preferences, which in turn can affect catalytic turnover rates, selectivity, or in vitro potency [2]. Without direct comparative data for 1-(4-methoxyphenyl)-3-propylthiourea against these specific analogs, generic substitution carries a high risk of functional failure in a scientific or industrial workflow [2].

Chain length sensitivity
Altering N'-alkyl chain length may shift H-bonding capacity and lipophilicity, affecting ligand behavior.
Electronic tuning
Aryl substitution pattern can modify the thiocarbonyl electronic environment, changing catalytic or binding properties.
Conformational mismatch
Conformational preferences differ among analogs; direct replacement risks functional mismatch in metal coordination.

Quantitative Evidence Guide for 1-(4-Methoxyphenyl)-3-Propylthiourea Differentiation


Conformational Stability Comparison: Alkyl Substituent Effect in Thioureas

Computational and spectroscopic studies on alkyl-substituted thioureas reveal that the cis conformation (alkyl group cis to the sulfur atom) is more stable than the trans form by 0.4–1.5 kcal/mol, and that all minima adopt anti configurations with respect to nitrogen pyramidalization [1]. While this data establishes a class-level trend, the specific energy difference for 1-(4-methoxyphenyl)-3-propylthiourea versus its ethyl or methyl analogs has not been experimentally determined, making it a class-level inference rather than a direct comparison.

Conformational stability
Class-level
0.4–1.5 kcal/mol
Cis stabilisation range in alkylthioureas; propyl value not directly measured.
Class inference; specific energy for propyl analog requires validation.
Conformational Analysis Thiourea Alkyl Substituent Effect

Catalytic System Benchmark: CuSO₄·5H₂O/1-(4-Methoxyphenyl)-3-phenylthiourea as a Baseline for CuAAC Reaction

A catalytic system comprising CuSO₄·5H₂O and 1-(4-methoxyphenyl)-3-phenylthiourea was reported to be highly efficient for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, delivering a variety of 1,4-disubstituted 1,2,3-triazoles in good to excellent yields under mild, aqueous conditions [1]. This study identifies the phenyl-substituted analog as a competent reductant and ligand. However, no head-to-head data exists comparing the catalytic performance of the phenyl analog versus the propyl analog (1-(4-methoxyphenyl)-3-propylthiourea), so this serves only as a cross-study comparable benchmark.

CuAAC catalytic benchmark
Cross-study comparable
Target (propyl) No data
Phenyl analog Good–excellent yields
Phenyl analog precedent suggests potential, not interchangeability.
Direct head-to-head study needed to confirm catalytic profile.
CuAAC Click Chemistry Thiourea Ligand

Research and Industrial Application Scenarios for 1-(4-Methoxyphenyl)-3-Propylthiourea


Exploratory Ligand Screening for Copper-Catalyzed Click Chemistry

Building on the demonstrated effectiveness of the closely related 1-(4-methoxyphenyl)-3-phenylthiourea as a reductant and ligand in CuAAC reactions [1], 1-(4-methoxyphenyl)-3-propylthiourea can be screened as an alternative ligand. The propyl chain offers different steric and electronic properties compared to the phenyl group, which may influence catalytic turnover or substrate scope in specific azide-alkyne cycloaddition applications.

Synthetic Intermediate for N-Propyl Heterocycles

The compound's thiourea core is a versatile precursor for the synthesis of 2-aminothiazoles, thiohydantoins, and other sulfur-containing heterocycles. The propyl substituent can be retained in the final product, offering a synthetic route to N-propylated heterocycles that are challenging to access via other pathways.

Physicochemical Probe in Structure-Activity Relationship (SAR) Studies

In medicinal chemistry campaigns exploring thiourea-based bioactive molecules, 1-(4-methoxyphenyl)-3-propylthiourea can serve as a tool compound to probe the effect of alkyl chain length on lipophilicity (logP), hydrogen-bond donor/acceptor capacity, and target binding. It is best used in a comparative panel alongside the methyl, ethyl, butyl, and phenyl analogs to establish a quantitative SAR trend.

Application
Selection Property
Validation Focus
Exploratory CuAAC ligand screening
Ligand structure (N'-propyl vs phenyl)
Catalytic turnover, substrate scope
N-Propyl heterocycle synthesis
Thiourea core cyclization reactivity
Yield and selectivity of heterocycle formation
Physicochemical SAR probe
Alkyl chain impact on logP/H-bonding
Panel comparison with methyl, ethyl, butyl analogs
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